molecular formula C18H17N3O4 B10870810 2-(3,4-dimethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(3,4-dimethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B10870810
M. Wt: 339.3 g/mol
InChI Key: YIEODWFGCBYXBZ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dimethoxyphenyl group and an indole moiety, which are linked through an acylhydrazone linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate hydrazide derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazone linkage, potentially yielding hydrazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the indole moiety is particularly significant due to its known biological activity.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects. Studies could explore its efficacy in treating various diseases, its mechanism of action, and its pharmacokinetic properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting their activity or modulating their function. The indole moiety may play a crucial role in binding to the target site, while the hydrazone linkage could be involved in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide
  • 2-(3,4-Dimethoxyphenyl)-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide derivatives

Uniqueness

The uniqueness of 2-(3,4-DIMETHOXYPHENYL)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and indole moieties allows for a wide range of chemical reactions and potential biological activities, making it a compound of interest in various fields of research.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-14-8-7-11(9-15(14)25-2)10-16(22)20-21-17-12-5-3-4-6-13(12)19-18(17)23/h3-9,19,23H,10H2,1-2H3

InChI Key

YIEODWFGCBYXBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O)OC

Origin of Product

United States

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